1-benzyl-4-bromo-5-nitro-1H-pyrazole
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Overview
Description
1-benzyl-4-bromo-5-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a benzyl group at the first position, a bromine atom at the fourth position, and a nitro group at the fifth position. These substituents confer unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-bromo-5-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone or an equivalent compound to form the pyrazole ring.
Bromination: The pyrazole ring is then brominated at the fourth position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Nitration: The final step involves the nitration of the brominated pyrazole using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, to introduce the nitro group at the fifth position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-bromo-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., potassium carbonate).
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 1-benzyl-4-substituted-5-nitro-1H-pyrazoles.
Reduction: Formation of 1-benzyl-4-bromo-5-amino-1H-pyrazole.
Oxidation: Formation of 1-carboxybenzyl-4-bromo-5-nitro-1H-pyrazole.
Scientific Research Applications
1-benzyl-4-bromo-5-nitro-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-bromo-5-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-chloro-5-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
1-benzyl-4-bromo-3-nitro-1H-pyrazole: Nitro group at the third position instead of the fifth.
1-phenyl-4-bromo-5-nitro-1H-pyrazole: Phenyl group instead of benzyl group.
Uniqueness
1-benzyl-4-bromo-5-nitro-1H-pyrazole is unique due to the specific combination of substituents, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-benzyl-4-bromo-5-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-9-6-12-13(10(9)14(15)16)7-8-4-2-1-3-5-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNYAPFZVYAVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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